molecular formula C24H33FO5 B158458 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate CAS No. 1692-75-7

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate

Cat. No. B158458
CAS RN: 1692-75-7
M. Wt: 420.5142232
InChI Key: VNSZSSZJPJYIIB-UHFFFAOYSA-N
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Description

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is a synthetic steroid that has been developed for its anti-inflammatory and immunosuppressive properties. It is also known by its chemical name, flumethasone acetate. This steroid has been used in various scientific research applications due to its potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of flumethasone acetate involves the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation. It acts by binding to the glucocorticoid receptor, which leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes.

Biochemical And Physiological Effects

Flumethasone acetate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, suppress the immune system, and inhibit cell growth. It has also been found to have an effect on glucose metabolism and bone mineral density.

Advantages And Limitations For Lab Experiments

The advantages of using flumethasone acetate in lab experiments include its anti-inflammatory and immunosuppressive properties, which make it a potential therapeutic agent for various diseases. However, its use is limited by its potential side effects, such as the suppression of the immune system and the risk of osteoporosis.

Future Directions

There are several future directions for the use of flumethasone acetate in scientific research. These include the development of new therapeutic agents based on its structure, the study of its effects on specific diseases, and the investigation of its potential side effects and limitations. Additionally, the development of new synthesis methods for flumethasone acetate may lead to improvements in its therapeutic potential.

Synthesis Methods

The synthesis of flumethasone acetate involves the reaction of 16-methylpregna-1,4-diene-3,20-dione with 6alpha-fluoro-21-acetoxy-17-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione in the presence of a catalyst. This reaction results in the formation of flumethasone acetate.

Scientific Research Applications

Flumethasone acetate has been used in various scientific research applications, including the study of inflammatory diseases, autoimmune disorders, and cancer. It has been found to have anti-inflammatory and immunosuppressive properties that make it a potential therapeutic agent for these conditions.

properties

CAS RN

1692-75-7

Product Name

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate

Molecular Formula

C24H33FO5

Molecular Weight

420.5142232

IUPAC Name

[2-[(6S,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H33FO5/c1-13-9-18-16-11-20(25)19-10-15(27)5-7-22(19,3)17(16)6-8-23(18,4)24(13,29)21(28)12-30-14(2)26/h10,13,16-18,20,29H,5-9,11-12H2,1-4H3/t13-,16-,17+,18+,20+,22-,23+,24+/m1/s1

InChI Key

VNSZSSZJPJYIIB-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C(CC(=O)O)O)O)C)C)F

SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C(CC(=O)O)O)O)C)C)F

Origin of Product

United States

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